7-(azepan-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one
Description
Properties
IUPAC Name |
7-(azepan-1-yl)-6-fluoro-1-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-16-7-9-17(10-8-16)30(28,29)22-15-25(2)20-14-21(19(24)13-18(20)23(22)27)26-11-5-3-4-6-12-26/h7-10,13-15H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJPADVCMFIBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azepan-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Azepane Ring Formation: The azepane ring can be formed through nucleophilic substitution reactions involving azepane derivatives and appropriate leaving groups.
Tosylation: The tosyl group can be introduced by reacting the compound with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core or the tosyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorine or tosyl group positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce de-tosylated or de-fluorinated compounds.
Scientific Research Applications
7-(azepan-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives.
Mechanism of Action
The mechanism of action of 7-(azepan-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-(azepan-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one with structurally related quinolinone derivatives, emphasizing variations in substituents, molecular properties, and applications:
Key Structural and Functional Insights:
Position 1 Substituents :
- Methyl, ethyl, butyl, and cyclopropyl groups at position 1 modulate lipophilicity and steric effects. For example, the butyl analog (470.6 g/mol) has reduced solubility compared to the methyl derivative .
Position 3 Modifications :
- The tosyl group in the target compound contributes to higher molecular weight (~427.5 g/mol) compared to oxadiazole (343.16 g/mol) or thiazole derivatives (465.6 g/mol). Tosyl may enhance binding to hydrophobic pockets in enzymes .
- Oxadiazole (compound 29) is associated with antimalarial activity, suggesting electron-withdrawing groups at position 3 are critical for targeting cytochrome bc₁ .
Position 7 Variations :
- Azepan-1-yl (7-membered ring) vs. piperazin-1-yl (6-membered ring with two nitrogens): Azepane’s larger ring may improve membrane permeability, while piperazine’s basic nitrogen could enhance solubility .
Biological Activity
7-(azepan-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by recent studies and findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C17H19FN2O2S
- Molecular Weight : 320.41 g/mol
- IUPAC Name : this compound
- Melting Point : Not specified in available literature.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound may be effective against multidrug-resistant strains, which are a significant concern in clinical settings .
Anticancer Activity
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.
Case Study : A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. Flow cytometry analysis indicated a significant increase in apoptotic cells following treatment .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been evaluated using animal models. Key findings include:
- Absorption : Rapid absorption with peak plasma concentrations reached within 30 minutes post-administration.
- Distribution : Widely distributed in tissues, with notable accumulation in liver and kidneys.
- Metabolism : Primarily metabolized by the liver, with several metabolites identified.
- Excretion : Excreted mainly through urine.
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed during short-term studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
